Cas no 2228137-32-2 (1-1-(2-ethynylphenyl)cyclopropylethan-1-one)

1-1-(2-ethynylphenyl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(2-ethynylphenyl)cyclopropylethan-1-one
- 1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one
- EN300-1818930
- 2228137-32-2
-
- インチ: 1S/C13H12O/c1-3-11-6-4-5-7-12(11)13(8-9-13)10(2)14/h1,4-7H,8-9H2,2H3
- InChIKey: NRODUGLOKJHKPN-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2C=CC=CC=2C#C)CC1
計算された属性
- せいみつぶんしりょう: 184.088815002g/mol
- どういたいしつりょう: 184.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1Ų
1-1-(2-ethynylphenyl)cyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818930-0.5g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1818930-1.0g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1818930-5.0g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1818930-1g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1818930-10.0g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1818930-5g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1818930-0.05g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1818930-2.5g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1818930-0.1g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1818930-0.25g |
1-[1-(2-ethynylphenyl)cyclopropyl]ethan-1-one |
2228137-32-2 | 0.25g |
$1117.0 | 2023-09-19 |
1-1-(2-ethynylphenyl)cyclopropylethan-1-one 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-1-(2-ethynylphenyl)cyclopropylethan-1-oneに関する追加情報
Introduction to 1-1-(2-ethynylphenyl)cyclopropylethan-1-one (CAS No. 2228137-32-2)
1-1-(2-ethynylphenyl)cyclopropylethan-1-one, with the CAS number 2228137-32-2, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new pharmaceuticals and materials. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 1-1-(2-ethynylphenyl)cyclopropylethan-1-one.
The molecular structure of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one is composed of a cyclopropyl ring attached to an ethynyl-substituted phenyl group and an ethanone moiety. This unique arrangement of functional groups imparts distinct chemical and physical properties to the compound. The presence of the triple bond in the ethynyl group and the cyclopropyl ring provides a rigid structure, which can influence its reactivity and stability. Additionally, the ketone functionality contributes to its potential as a building block for more complex molecules.
In terms of synthesis, several methods have been reported for the preparation of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one. One common approach involves the coupling reaction between a cyclopropyl ketone derivative and an ethynyl-substituted phenyl compound. This can be achieved using transition metal catalysts, such as palladium or copper, under mild conditions. Another method involves the intramolecular cyclization of a suitable precursor, followed by deprotection or functional group manipulation to yield the desired product. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.
The biological activities of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one have been extensively studied in recent years. One of the most notable findings is its potential as a scaffold for the development of new therapeutic agents. Research has shown that compounds derived from this scaffold exhibit significant activity against various targets, including enzymes and receptors involved in disease pathways. For example, derivatives of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one have been reported to possess potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases.
Beyond its therapeutic applications, 1-1-(2-ethynylphenyl)cyclopropylethan-1-one has also found use in materials science. The rigid structure and functional groups present in this compound make it an attractive candidate for the synthesis of polymers and other advanced materials. Recent studies have explored its use in the development of conductive polymers and materials with enhanced mechanical properties. These applications highlight the versatility of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one beyond traditional pharmaceutical uses.
In addition to its practical applications, 1-1-(2-ethynylphenyl)cyclopropylethan-1-one has also been a subject of interest in fundamental research. The unique electronic and steric properties of this compound have led to investigations into its reactivity and mechanism of action. For instance, studies have explored its behavior in various chemical reactions, such as nucleophilic additions and electrophilic substitutions. These insights have not only advanced our understanding of organic chemistry but also provided valuable information for designing more efficient synthetic routes.
The safety profile of 1-1-(2-ethynylphenyl)cyclopropylethan-1-one is another important aspect that has been evaluated in recent research. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both laboratory settings and industrial applications. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In conclusion, 1-1-(2-ethynylphenyl)cyclopropylethan-1-one (CAS No. 2228137-32-2) is a versatile compound with a wide range of potential applications in both pharmaceuticals and materials science. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, it is likely that this compound will play an increasingly important role in advancing various fields within chemistry.
2228137-32-2 (1-1-(2-ethynylphenyl)cyclopropylethan-1-one) 関連製品
- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)




